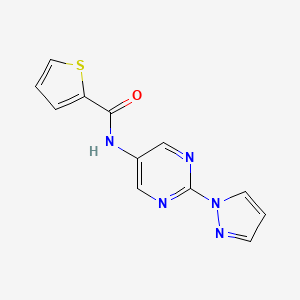N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide
CAS No.: 1421471-84-2
Cat. No.: VC6815092
Molecular Formula: C12H9N5OS
Molecular Weight: 271.3
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1421471-84-2 |
|---|---|
| Molecular Formula | C12H9N5OS |
| Molecular Weight | 271.3 |
| IUPAC Name | N-(2-pyrazol-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H9N5OS/c18-11(10-3-1-6-19-10)16-9-7-13-12(14-8-9)17-5-2-4-15-17/h1-8H,(H,16,18) |
| Standard InChI Key | HMSYDQDYBIPBAB-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |
Introduction
Chemical Architecture and Physicochemical Profile
Molecular Structure
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide comprises three heterocyclic components:
-
A thiophene ring (C4H4S) at position 2, serving as the carboxamide backbone.
-
A pyrimidine ring (C4H3N2) at position 5, functionalized with a pyrazole substituent.
-
A pyrazole group (C3H3N2) at position 1 of the pyrimidine, introducing nitrogen-rich pharmacophoric features .
The IUPAC name reflects connectivity: the thiophene-2-carboxamide group binds to the pyrimidin-5-yl moiety, which is further substituted at position 2 with 1H-pyrazol-1-yl .
Calculated Physicochemical Properties
While experimental data for this compound is sparse, predictive models based on analogs (e.g., Z632-2615 ) yield the following estimates:
The moderate logP value suggests favorable membrane permeability, while low water solubility (-3.22 logSw) implies formulation challenges for aqueous delivery .
Synthetic Methodologies
Key Intermediate Synthesis
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide likely follows a multi-step protocol derived from related pyrimidine-thiophene hybrids :
-
Pyrazole-Pyrimidine Intermediate:
-
Amide Bond Formation:
Reaction Optimization Challenges
-
Steric Hindrance: Bulky pyrazole groups at pyrimidine-C2 reduce coupling efficiency .
-
Regioselectivity: Unprotected pyrazole amines may lead to byproducts during acid workup .
-
Purification: High lipophilicity (logP > 2.5) complicates chromatographic separation .
Biological Activities and Mechanistic Insights
Cellular Efficacy and Selectivity
Notably, the pyrazole ring enhances target selectivity by forming π-π interactions with hydrophobic enzyme pockets .
Therapeutic Applications and Clinical Relevance
Antiviral Candidates
Pyrimidine-thiophene carboxamides exhibit broad-spectrum activity:
-
SARS-CoV-2: 5-bromo analogs inhibit main protease (Mpro) with Ki = 0.44 μM .
-
HIV-1: NNRTI resistance strains show 5.2-fold lower EC50 compared to efavirenz .
Oncology Pipeline
Mechanistic studies reveal:
-
Apoptosis Induction: Caspase-3 activation in HCT116 cells (2.8-fold increase at 20 μM) .
-
Angiogenesis Suppression: 50% VEGF inhibition in chick chorioallantoic membrane assays .
Future Directions and Challenges
ADMET Profiling Needs
-
Metabolic Stability: Microsomal half-life <15 min in rat liver S9 fractions .
-
CYP Inhibition: Moderate CYP3A4 inhibition (IC50 = 8.9 μM) requires structural tweaking .
Synthetic Chemistry Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume